
Azelaoyl PAF
Vue d'ensemble
Description
Le facteur d'activation plaquettaire azélaoyl, également connu sous le nom de 1-O-hexadécyl-2-O-(9-carboxyactanoyl)-sn-glycéryl-3-phosphocholine, est une alkylphosphatidylcholine. Il est un composant du pool lipidique dans les particules de lipoprotéines de basse densité oxydées. Ce composé agit comme un ligand à haute affinité et un agoniste du récepteur gamma activé par les proliférateurs de peroxysomes, un facteur de transcription nucléaire qui régule les gènes métaboliques et de différenciation cellulaire .
Méthodes De Préparation
Le facteur d'activation plaquettaire azélaoyl est fourni sous forme de solution dans l'éthanol. Le solvant peut être changé en évaporant l'éthanol sous un léger courant d'azote et en ajoutant immédiatement du diméthylsulfoxyde ou du diméthylformamide qui a été purgé avec un gaz inerte. La solubilité du facteur d'activation plaquettaire azélaoyl dans ces solvants est d'au moins 8 mg/mL. Il est également soluble dans les tampons aqueux, tels que le tampon phosphate salin à pH 7,2, à 10 mg/mL .
Analyse Des Réactions Chimiques
Le facteur d'activation plaquettaire azélaoyl subit diverses réactions chimiques, notamment l'oxydation et la substitution. Il se lie au site de liaison de la thiazolidinedione du récepteur gamma activé par les proliférateurs de peroxysomes et est aussi puissant que l'agoniste synthétique du récepteur gamma activé par les proliférateurs de peroxysomes, la rosiglitazone . Les réactifs couramment utilisés dans ces réactions comprennent l'éthanol, le diméthylsulfoxyde et le diméthylformamide .
Applications de la recherche scientifique
Le facteur d'activation plaquettaire azélaoyl a plusieurs applications de recherche scientifique. Il est utilisé pour étudier son affinité de liaison avec les peptides anti-inflammatoires et son rôle en tant qu'agent thérapeutique pour l'ataxie de Friedreich, une maladie neurodégénérative due à une déficience en frataxine . Il est également impliqué dans la promotion de l'adipogenèse en induisant la différenciation des préadipocytes et en régulant la transcription des gènes qui contrôlent l'action de l'insuline .
Mécanisme d'action
Le facteur d'activation plaquettaire azélaoyl exerce ses effets en se liant au site de liaison de la thiazolidinedione du récepteur gamma activé par les proliférateurs de peroxysomes. Cette liaison favorise la différenciation des préadipocytes et régule la transcription des gènes qui contrôlent l'action de l'insuline . Il augmente également les niveaux intracellulaires de frataxine de deux fois dans les lignées cellulaires de neuroblastome et les fibroblastes provenant de patients atteints de l'ataxie de Friedreich .
Applications De Recherche Scientifique
Cardiovascular Applications
Azelaoyl PAF has been identified as a potent agonist for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and metabolic processes. Recent studies have demonstrated its potential in mitigating myocardial ischemia-reperfusion injury.
Case Study: Myocardial Ischemia-Reperfusion Injury
A study investigated the effects of hexadecyl azelaoyl phosphatidylcholine (a form of this compound) on cardiomyocytes subjected to ischemia-reperfusion injury. The findings indicated that this compound activates PPARγ pathways, leading to reduced cardiomyocyte apoptosis and improved myocardial function. Specifically, treatment with hexadecyl azelaoyl phosphatidylcholine resulted in decreased levels of pro-inflammatory cytokines and enhanced cardioprotection during ischemic events .
Inflammatory Responses
This compound is involved in modulating inflammatory responses, particularly in the context of oxidative stress and aging. It has been shown to influence platelet activation and thrombus formation.
Data Table: Effects on Platelet Activation
Parameter | Control Group | This compound Treatment |
---|---|---|
Phosphatidylserine Exposure | Low | High |
Thrombus Formation Rate | Baseline | Increased |
Cytokine Levels | Normal | Elevated |
In a study involving aged mice, circulating levels of this compound were found to correlate with increased platelet activation and thrombus formation, suggesting its role as a biomarker for oxidative stress and inflammation .
Pharmacological Applications
This compound's high affinity for PPARγ makes it a candidate for therapeutic applications in metabolic disorders and cardiovascular diseases. Its ability to compete with thiazolidinedione binding sites indicates potential utility in drug development aimed at treating conditions like diabetes and obesity.
Case Study: Metabolic Disorders
Research has highlighted the role of this compound in promoting monocyte/macrophage differentiation and uptake of oxidized low-density lipoprotein (oxLDL). This mechanism is significant for understanding atherogenesis and developing strategies to combat cardiovascular diseases linked to lipid metabolism .
Oxidative Stress Marker
This compound serves as an indicator of oxidative stress within biological systems. Its rapid turnover in circulation makes it a valuable marker for ongoing oxidative damage.
Data Table: Oxidative Stress Correlation
Age Group | This compound Levels (ng/mL) | Oxidative Stress Indicator |
---|---|---|
Young Mice | 30 | Low |
Adult Mice | 120 | Moderate |
Aged Mice | 300 | High |
The data suggests that elevated levels of this compound are associated with increased oxidative stress, particularly in older populations .
Mécanisme D'action
Azelaoyl platelet activating factor exerts its effects by binding to the thiazolidinedione-binding site of peroxisome proliferator-activated receptor gamma. This binding promotes the differentiation of preadipocytes and regulates the transcription of genes that control insulin action . It also increases the intracellular frataxin levels by twofold in neuroblastoma cell lines and fibroblasts from Friedreich’s ataxia patients .
Comparaison Avec Des Composés Similaires
Le facteur d'activation plaquettaire azélaoyl est plus puissant dans l'activation du récepteur gamma activé par les proliférateurs de peroxysomes que d'autres composés similaires tels que l'acide 9-hydroxyoctadéca-9Z,11E-diénoïque, l'acide 13-hydroxyoctadéca-9Z,11E-diénoïque et la 15-désoxy-Δ12,14-prostaglandine J2 . Ces composés sont également des ligands du récepteur gamma activé par les proliférateurs de peroxysomes mais ont une puissance inférieure à celle du facteur d'activation plaquettaire azélaoyl .
Activité Biologique
Azelaoyl PAF (Platelet-Activating Factor) is a biologically active phospholipid that has garnered attention due to its role in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications in health and disease.
Overview of this compound
This compound is a derivative of PAF, characterized by a 9-carbon dicarboxylic acid chain. It is produced through the oxidative modification of phospholipids, particularly during inflammatory processes. The biological activity of this compound is influenced by its structural properties, which enable it to interact with various cellular receptors and pathways.
-
Cellular Uptake and Clearance
This compound is rapidly cleared from circulation, primarily through uptake by liver and kidney cells. The half-life of this compound in circulation is less than one minute, indicating a highly efficient clearance mechanism that does not depend on age or sex . -
Interaction with Platelets
Exposure to this compound induces the expression of phosphatidylserine on the surface of platelets, promoting a pro-thrombotic state. This effect is particularly pronounced in older mice, highlighting the role of age in modulating the response to this phospholipid . -
Mitochondrial Dysfunction
This compound has been shown to depolarize mitochondrial membranes, leading to the release of pro-apoptotic factors such as cytochrome C. This mitochondrial disruption is a critical step in the initiation of apoptosis .
Cytotoxicity
Research indicates that synthetic derivatives like hexadecyl azelaoyl phosphatidylcholine (HAzPC) exhibit significant cytotoxic effects. In vitro studies demonstrated that HAzPC induces apoptosis in various cell lines, including promyelocytic HL60 cells and hepatic HepG2 cells, through receptor-independent mechanisms . The concentration-dependent increase in phosphatidylserine exposure serves as an early marker of apoptosis.
Concentration (μM) | Annexin V Staining | Propidium Iodide Exclusion |
---|---|---|
2.5 | 5-fold increase | Low |
5 | Further increase | Few double positives |
Inflammation and Cardiovascular Implications
Hexadecyl azelaoyl phosphatidylcholine has been identified as a high-affinity ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPAR-gamma. Activation of these receptors plays a crucial role in modulating inflammatory responses, particularly during myocardial ischemia-reperfusion injury . By mitigating inflammation and reducing cardiomyocyte apoptosis, this compound may have therapeutic potential in cardiovascular diseases.
Case Studies
-
Age-Related Changes in Circulation
A study on C57BL/6 mice revealed that levels of circulating Az-PC (a related oxidatively truncated phospholipid) were significantly higher in older male mice compared to younger females. This suggests that age and sex are critical determinants of circulating levels of biologically active phospholipids . -
High-Fat Diet Impact
In hyperlipidemic apoE−/− mice fed a high-fat diet, elevated levels of oxidized phospholipids including Az-PC were observed. This correlates with increased cardiovascular risk factors, indicating that dietary influences can exacerbate the effects of these bioactive lipids .
Propriétés
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFOCDTXDPKJKA-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66NO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590849 | |
Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
651.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354583-69-0 | |
Record name | (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.